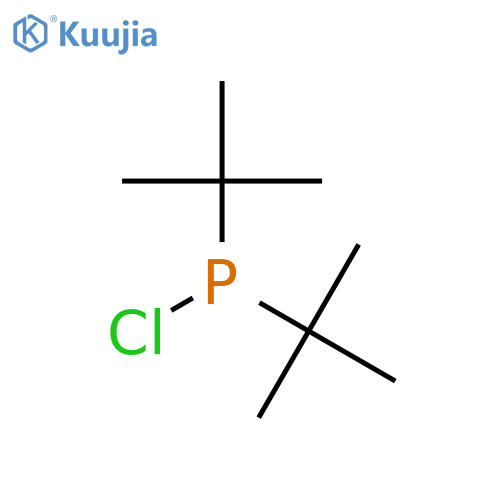Cas no 13716-10-4 (Di-t-butylchlorophosphine)

Di-t-butylchlorophosphine structure
商品名:Di-t-butylchlorophosphine
Di-t-butylchlorophosphine 化学的及び物理的性質
名前と識別子
-
- di-tert-Butylchlorophosphine
- AURORA KA-1319
- Bis(1,1-dimethylethyl)-phosphinous chloride
- DI-T-BUTYLCHLOROPHOSPHINE
- DI-T-BUTYLPHOSPHINOUS CHLORIDE
- DI-TERT-BUTYLPHOSPHORUS CHLORIDE
- DI-TERT-BUTYLCHLOROPHOSPHANE
- (tert-C4H9)2PCl
- Chlorodi-tert-butylphosphine
- ditert-butyl(chloro)phosphane
- Di-tert-butylchlorophosphine,AcroSeal
- Phosphonous dichloride
- DI-TERT-BUTYLCHLOROPHO
- Di-tert-butylchlorophosphanec
- 98% [(CH3)3C]2PCl
- Phosphinous chloride, bis(1,1-dimethylethyl)-
- Phosphinous chloride, di-tert-butyl-
- di-tert-butyl chlorophosphine
- Di-tert-Butylphosphinous chloride
- MCRSZLVSRGTMIH-UHFFFAOYSA-N
- ClPtBu2
- PubChem6477
- P(tBu)2Cl
- (t-Bu)2PCl
- P(t-Bu)2Cl
- chlorodi-t-butylphosphine
- chlorobis-t-butylphosphine
- chloro-di-t-butylphosphine
- (Me3C)
- (Me3C)2P-Cl
- FT-0623660
- DTXSID70160089
- GEO-01258
- Phosphinous chloride, P,P-bis(1,1-dimethylethyl)-
- BB 0221063
- ditert-butyl(chloranyl)phosphane
- 13716-10-4
- chloro-di-tert-butylphosphine
- D90210
- A807201
- SCHEMBL56815
- di-tert-butyl(chloro)phosphane
- EN300-158925
- J-520404
- di(tert-butyl)chlorophosphine
- MFCD00008815
- di-t-butyl phosphinous chloride
- ditert-butyl(chloro)phosphine
- 1-Boc- 4,4\\'-bipiperidine
- Di-tert-butylchlorophosphine, 96%
- AMY42245
- di-tert-butyl-chlorophosphine
- AKOS015910830
- D3632
- Di-tert-butylchlorophosphanec?
- DB-009722
- DTXCID9082580
- Di-t-butylchlorophosphine
-
- MDL: MFCD00008815
- インチ: 1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3
- InChIKey: MCRSZLVSRGTMIH-UHFFFAOYSA-N
- ほほえんだ: ClP(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 180.08300
- どういたいしつりょう: 180.083465
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 93.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.951 g/mL at 25 °C(lit.)
- ゆうかいてん: 3°C(lit.)
- ふってん: 72°C/13mmHg(lit.)
- フラッシュポイント: 華氏温度:143.6°f
摂氏度:62°c - 屈折率: n20/D 1.482(lit.)
- ようかいど: Miscible with terahydrofuran.
- PSA: 13.59000
- LogP: 4.21910
- かんど: Air & Moisture Sensitive
- ようかいせい: はんのう
Di-t-butylchlorophosphine セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 3265 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45-S25
-
危険物標識:

- 包装カテゴリ:II
- セキュリティ用語:8
- 危険レベル:8
- 包装グループ:II
- 包装等級:II
- 危険レベル:8
- リスク用語:R34
Di-t-butylchlorophosphine 税関データ
- 税関コード:2903199000
- 税関データ:
中国税関コード:
2903199000概要:
29031990000他の無環炭化水素の飽和塩素化誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29031990000無環炭化水素の他の飽和塩素化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Di-t-butylchlorophosphine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-158925-25.0g |
di-tert-butyl(chloro)phosphane |
13716-10-4 | 95% | 25g |
$345.0 | 2023-06-04 | |
| Enamine | EN300-158925-0.5g |
di-tert-butyl(chloro)phosphane |
13716-10-4 | 95% | 0.5g |
$62.0 | 2023-06-04 | |
| Fluorochem | 050914-1g |
Di-tert-butylchlorophosphine |
13716-10-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| abcr | AB116638-25 g |
Di-t-butylchlorophosphine, 98%; . |
13716-10-4 | 98% | 25 g |
€226.00 | 2023-07-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012199-1g |
Di-t-butylchlorophosphine |
13716-10-4 | 96% | 1g |
¥27 | 2024-05-25 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47775-5g |
Di-t-butylchlorophosphine |
13716-10-4 | 98% | 5g |
¥170.00 | 2022-05-27 | |
| TRC | D493815-250mg |
Di-tert-butylchlorophosphine |
13716-10-4 | 250mg |
45.00 | 2021-08-14 | ||
| abcr | AB126620-1 g |
Di-tert-butylchlorophosphine, 96%; . |
13716-10-4 | 96% | 1g |
€26.00 | 2023-06-24 | |
| TRC | D493815-1g |
Di-tert-butylchlorophosphine |
13716-10-4 | 1g |
55.00 | 2021-08-14 | ||
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47775-25g |
Di-t-butylchlorophosphine |
13716-10-4 | 98% | 25g |
¥590.00 | 2022-05-27 |
Di-t-butylchlorophosphine 関連文献
-
Li Ling,Zeli Song,He Shan,Chao Wang,Shouting Li,Yanjiao Wang,Jianfeng Hu,Qian Chen,Hao Zhang,Yong Yang Chem. Commun. 2023 59 2739
-
Mariette M. Pereira,Mário J. F. Calvete,Rui M. B. Carrilho,Artur R. Abreu Chem. Soc. Rev. 2013 42 6990
-
Marc D. Walter,Peter S. White,Cynthia K. Schauer,Maurice Brookhart New J. Chem. 2011 35 2884
-
Kexuan Huang,Xiaowei Zhang,Thomas J. Emge,Guohua Hou,Bonan Cao,Xumu Zhang Chem. Commun. 2010 46 8555
-
T. C. Wambach,C. Lenczyk,B. O. Patrick,M. D. Fryzuk Dalton Trans. 2016 45 5583
13716-10-4 (Di-t-butylchlorophosphine) 関連製品
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:13716-10-4)Di-tert-butylchlorophosphane

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13716-10-4)二叔丁基氯化膦

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ